molecular formula C16H25NO2 B1264537 Emixustat CAS No. 1141777-14-1

Emixustat

Katalognummer B1264537
CAS-Nummer: 1141777-14-1
Molekulargewicht: 263.37 g/mol
InChI-Schlüssel: WJIGGYYSZBWCGC-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Emixustat is a novel visual cycle modulator that has garnered attention in the scientific community for its unique mechanism of action, primarily targeting the retinal pigment epithelium-specific 65 kDa protein isomerase. This action modulates the biosynthesis of visual chromophore, offering potential therapeutic benefits in conditions like age-related macular degeneration (AMD) (Kubota et al., 2014).

Synthesis Analysis

Emixustat's synthesis incorporates advanced chemical techniques to ensure its efficacy and stability. The focus on synthesizing molecules with specific physical, chemical, and biological properties highlights the interdisciplinary approach combining chemistry and biology to create compounds like emixustat, which are challenging to achieve through chemical strategies alone (Wu & Schultz, 2009).

Molecular Structure Analysis

The molecular structure of emixustat, characterized by its interaction with the visual cycle isomerase RPE65, underlies its mechanism of action. This interaction is crucial for its ability to modulate the visual cycle, providing a theoretical basis for its therapeutic effects. The structure-function relationship is a key area of study, with emixustat demonstrating how specific molecular interactions can lead to desired biological outcomes (Zhang et al., 2015).

Chemical Reactions and Properties

Emixustat undergoes various chemical reactions that influence its pharmacokinetics and pharmacodynamics. The compound's interaction with biological molecules, such as the formation of Schiff base conjugates with all-trans-retinal, suggests a dual mechanism of action that includes retinal scavenging alongside RPE65 inhibition. This multifaceted interaction underscores the complexity of emixustat's chemical properties and its therapeutic potential (Zhang et al., 2015).

Physical Properties Analysis

The physical properties of emixustat, including its solubility, stability, and distribution, are critical for its effectiveness as a therapeutic agent. These properties are tailored through sophisticated synthesis processes to optimize emixustat for oral administration and to ensure it reaches the target site within the eye in an active form. The study of these properties is essential for developing dosage forms that maximize drug delivery to the retina (Fitzsimmons et al., 2018).

Chemical Properties Analysis

The chemical properties of emixustat, particularly its reactivity and interactions with biological targets, define its pharmacological profile. Emixustat's ability to modulate the visual cycle through specific chemical interactions makes it a promising candidate for treating retinal diseases. Understanding these interactions at a molecular level is crucial for further development and optimization of emixustat for clinical use (Zhang et al., 2015).

Wissenschaftliche Forschungsanwendungen

Emixustat's Role in Age-Related Macular Degeneration (AMD)

Emixustat hydrochloride has been evaluated for its efficacy in reducing the rate of enlargement of geographic atrophy (GA) secondary to age-related macular degeneration (AMD). In a randomized clinical trial, emixustat did not significantly reduce the growth rate of GA in subjects with AMD over 24 months of treatment. The study provided valuable insights into the natural history of GA and the baseline characteristics affecting its growth rate, contributing to the understanding of AMD progression Rosenfeld et al., 2018.

Pharmacokinetics and Safety Profile

The pharmacokinetics and safety profile of orally administered emixustat were studied in healthy volunteers. Emixustat was found to be safe and well-tolerated when administered once daily for 14 days, with minimal systemic adverse events reported. This study supports the evaluation of emixustat in subjects with geographic atrophy associated with dry AMD Kubota et al., 2014.

Mechanism of Action and Therapeutic Effects

Research has investigated the molecular pharmacodynamics of emixustat, revealing its ability to inhibit the visual cycle isomerase RPE65 and its potential to act as a retinal scavenger. These dual modes of action may contribute to its therapeutic effects, especially in protecting against retinal phototoxicity, a key concern in various retinopathies Zhang et al., 2015.

Emixustat in Diabetic Retinopathy

A study evaluated the effects of emixustat on pro-angiogenic and inflammatory cytokines in patients with proliferative diabetic retinopathy (PDR). While no statistically significant differences in cytokine levels were observed between the emixustat and placebo groups, there were indications of reduced VEGF levels and favorable changes in retinal thickness and volume, suggesting potential therapeutic effects of emixustat in diabetic retinopathy Kubota et al., 2020.

Metabolism and Clearance

The disposition, profiling, and identification of emixustat and its metabolites in humans have been characterized, highlighting the drug's metabolic pathways and the role of oxidative deamination in its clearance. This research is crucial for understanding the pharmacokinetics of emixustat and optimizing its therapeutic use Fitzsimmons et al., 2018.

Safety And Hazards

Emixustat, when delivered orally, was found to be generally well tolerated in human clinical studies . The most common pharmacological sign of Emixustat is a delayed dark adaptive response in the electrical retinogram .

Zukünftige Richtungen

Emixustat is currently in Phase 3 trials for dry, age-related macular degeneration (AMD) . It is also being investigated as a potential therapy for proliferative diabetic retinopathy, diabetic macular edema, and Stargardt disease . The primary objective of the ongoing study is to determine if Emixustat reduces the rate of macular atrophy progression, in comparison to placebo, in subjects with Stargardt disease .

Eigenschaften

IUPAC Name

(1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIGGYYSZBWCGC-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)COC2=CC=CC(=C2)[C@@H](CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150665
Record name Emixustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emixustat

CAS RN

1141777-14-1
Record name Emixustat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1141777-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emixustat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141777141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emixustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12608
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Emixustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMIXUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02DZ1HBF0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Emixustat
Reactant of Route 2
Reactant of Route 2
Emixustat
Reactant of Route 3
Emixustat
Reactant of Route 4
Emixustat
Reactant of Route 5
Emixustat
Reactant of Route 6
Reactant of Route 6
Emixustat

Citations

For This Compound
481
Citations
J Zhang, PD Kiser, M Badiee… - The Journal of …, 2015 - Am Soc Clin Investig
… Here, we have shown that emixustat stereoselectively inhibits RPE65 by direct active site … the presence of emixustat-atRAL Schiff base conjugates, indicating that emixustat also acts as …
Number of citations: 74 www.jci.org
R Kubota, S Al-Fayoumi, S Mallikaarjun, S Patil… - Retina, 2014 - journals.lww.com
… safety profile of orally administered emixustat. … emixustat was observed with multiple-dose administration. Ocular adverse events occurred in 67% of the subjects who received emixustat…
Number of citations: 78 journals.lww.com
PJ Rosenfeld, PU Dugel, FG Holz, JS Heier… - Ophthalmology, 2018 - Elsevier
… the efficacy and safety of emixustat compared with placebo in subjects with GA secondary to nonexudative AMD. The primary objective was to determine if emixustat reduces the rate of …
Number of citations: 116 www.sciencedirect.com
R Kubota, DG Birch, JK Gregory… - British Journal of …, 2022 - bjo.bmj.com
… characterise the pharmacodynamics of emixustat, an orally … to one of three doses of daily emixustat (2.5 mg, 5 mg or 10 mg… Results Subjects who received 10 mg emixustat showed near…
Number of citations: 25 bjo.bmj.com
R Kubota, DJ Calkins, SH Henry… - … & visual science, 2019 - iovs.arvojournals.org
… emixustat reduced neovascularization in the oxygen induced retinopathy (OIR) model. In this study, we investigated the hypothesis that emixustat … profiles in rats treated with emixustat. …
Number of citations: 16 iovs.arvojournals.org
E Blum, J Zhang, J Zaluski, DE Einstein… - Journal of medicinal …, 2021 - ACS Publications
… emixustat modification in vivo and strategies to modify its metabolism. (C) Three strategies for modifying the emixustat … Here, we describe the synthesis of several derivatives of emixustat…
Number of citations: 12 pubs.acs.org
PU Dugel, RL Novack, KG Csaky… - Retina (Philadelphia …, 2015 - ncbi.nlm.nih.gov
… emixustat (2 mg to 75 mg; n=38 total) or placebo (n=8) in order to evaluate safety and the pharmacokinetic and pharmacodynamic properties of emixustat. … 75 mg emixustat; suppression …
Number of citations: 69 www.ncbi.nlm.nih.gov
R Kubota, C Jhaveri, JM Koester… - Graefe's Archive for Clinical …, 2021 - Springer
… the emixustat and placebo groups, VEGF levels were slightly reduced in the emixustat but … In addition, statistically significant differences favoring the emixustat group were observed in …
Number of citations: 11 link.springer.com
J Gregory, DG Birch, R Kubota - Investigative Ophthalmology & …, 2020 - iovs.arvojournals.org
… Conclusions : At 10 mg daily, emixustat provided … emixustat, and with RPE65 inhibition. These results informed dose selection for an ongoing, 24-month, Phase 3 trial of daily emixustat …
Number of citations: 2 iovs.arvojournals.org
ME Fitzsimmons, G Sun, V Kuksa, MJ Reid - Xenobiotica, 2018 - Taylor & Francis
… Emixustat is a small molecule that potently inhibits retinal pigment epithelium 65 isomerohydrolase. Emixustat … with a single dose of [ 14 C]-emixustat in healthy male subjects. …
Number of citations: 10 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.